molecular formula C25H22N2O4S B298877 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Cat. No. B298877
M. Wt: 446.5 g/mol
InChI Key: GGPQGDDEVVCVMA-HBAYPHMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is a chemical compound that belongs to the class of thiazolidine-2,4-diones. It is also known as PPARγ (peroxisome proliferator-activated receptor gamma) agonist due to its ability to activate PPARγ receptors in the body. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves the activation of PPARγ receptors. PPARγ is a transcription factor that regulates the expression of genes involved in glucose metabolism, lipid metabolism, and inflammation. Activation of PPARγ by this compound leads to the upregulation of genes involved in glucose uptake and utilization, lipid metabolism, and anti-inflammatory pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid include improved glucose uptake and utilization, reduced insulin resistance, decreased inflammation, and inhibition of cancer cell growth. This compound has also been found to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid in lab experiments include its ability to activate PPARγ receptors, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity at high doses.

Future Directions

There are several future directions for the research on 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid. These include:
1. Investigating the potential of this compound in the treatment of other diseases such as cardiovascular diseases and metabolic disorders.
2. Developing more efficient synthesis methods for this compound to increase its availability and reduce its cost.
3. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Exploring the use of this compound in combination with other drugs to enhance its therapeutic effects.
5. Studying the structure-activity relationship of this compound to develop more potent and selective PPARγ agonists.

Synthesis Methods

The synthesis of 4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves the reaction between 5-bromo-2-furaldehyde, 3-isobutyl-4-oxo-2-phenyliminothiazolidine, and 4-carboxybenzaldehyde in the presence of a base catalyst. This reaction leads to the formation of the desired compound in good yield.

Scientific Research Applications

4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-diabetic, anti-inflammatory, and anti-cancer properties. This compound has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

4-[5-[(E)-[3-(2-methylpropyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C25H22N2O4S/c1-16(2)15-27-23(28)22(32-25(27)26-19-6-4-3-5-7-19)14-20-12-13-21(31-20)17-8-10-18(11-9-17)24(29)30/h3-14,16H,15H2,1-2H3,(H,29,30)/b22-14+,26-25?

InChI Key

GGPQGDDEVVCVMA-HBAYPHMUSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/SC1=NC4=CC=CC=C4

SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4

Origin of Product

United States

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